2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a 3,3-diethoxyprop-1-yn-1-yl substituent. The dioxaborolane core provides stability and versatility in cross-coupling reactions, while the propargyl-ethoxy group introduces unique steric and electronic properties. Its synthesis likely involves alkyne insertion or coupling reactions, analogous to methods used for related boronates . Applications include use as a building block in organic synthesis, particularly in reactions requiring alkyne functionality, such as click chemistry or cycloadditions.
Properties
IUPAC Name |
2-(3,3-diethoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWJFVQGZCAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-diethoxyprop-1-yne with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative, followed by the introduction of the diethoxyprop-1-yne moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to its corresponding borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boranes: Resulting from reduction reactions.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.
Medicine: In medicinal chemistry, 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the design and synthesis of drug candidates. Its versatility in forming diverse chemical structures allows for the creation of novel compounds with potential therapeutic applications.
Industry: The compound is utilized in the chemical industry for the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boronic acid group can form reversible covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of specific enzymes and the modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
Alkenyl-Substituted Boronates
- Example : (E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane ()
- Synthesis : Prepared via zirconium-catalyzed coupling of 2-methylbut-1-en-3-yne with pinacolborane (66% yield) .
- Reactivity : The conjugated diene enables radical-polar crossover reactions, forming functionalized allylboronates.
- Key Difference : The alkenyl group offers lower reactivity in cycloadditions compared to the propargyl group in the target compound.
Trifluoromethyl-Substituted Boronates
- Example: (E/Z)-4,4,5,5-Tetramethyl-2-(1,1,1-trifluoro-3-methylnon-3-en-5-yl)-1,3,2-dioxaborolane () Synthesis: Complex radical-polar crossover pathways. Reactivity: The electron-withdrawing trifluoromethyl group reduces boron electrophilicity, slowing Suzuki-Miyaura couplings compared to electron-donating ethoxy groups .
Aryl-Substituted Boronates
Functional Group Influence on Physical Properties
Notes:
Stability and Handling
- Hydrolytic Stability : The ethoxy groups in the target compound likely improve stability against hydrolysis compared to boronates with electron-withdrawing substituents (e.g., sulfones in ) .
- Thermal Stability : Propargyl groups may decompose at high temperatures, necessitating storage at low temperatures .
Research Findings and Data Tables
Table 1: Key Reactivity Parameters
Biological Activity
2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of organic chemistry and medicinal chemistry. Its structure features a dioxaborolane ring which is known for its reactivity and utility in synthetic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 256.149 g/mol. The compound is characterized by the presence of both a dioxaborolane moiety and an ethoxy-substituted propynyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. Boron compounds can interfere with cellular processes such as cell division and apoptosis. Preliminary studies have suggested that derivatives of dioxaborolanes may exhibit selective cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the effects of similar boron-containing compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .
2. Enzyme Inhibition
Boronic acids and their derivatives are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This mechanism could be applicable to dioxaborolanes as well.
Research Findings:
In vitro assays demonstrated that related dioxaborolane compounds inhibited the activity of certain proteases involved in cancer metastasis . The inhibition was dose-dependent and showed promise for therapeutic applications.
3. Antimicrobial Properties
Some studies have explored the antimicrobial activity of boron-containing compounds against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
Research Data:
A comparative study found that dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed borylation reactions. For example, UiO-Co catalysts (0.2 mol%) have been employed with pinacolborane (B2pin2) in toluene or 4-methoxytoluene to achieve yields up to 83% for analogous dioxaborolane derivatives . Key steps include:
- Reaction Optimization : Use of inert atmosphere (N2/Ar) to prevent boronate hydrolysis.
- Purification : Flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) to isolate the product .
- Example Protocol : Combine alkynyl precursors (e.g., 3,3-diethoxyprop-1-yne) with B2pin2 and a metal catalyst in anhydrous solvent under reflux.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent integration and boron bonding. For example, NMR typically shows a peak near 30 ppm for dioxaborolanes .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHBO: 272.19 g/mol) .
- Infrared (IR) Spectroscopy : Detect B-O stretching vibrations (~1,350 cm) and alkyne C≡C stretches (~2,100 cm) .
Q. What are the optimal storage conditions to prevent degradation of this boronate ester?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C in airtight, amber vials to minimize hydrolysis and photodegradation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How can chemoselectivity challenges in cross-coupling reactions involving this compound be addressed?
- Methodological Answer :
- Substrate Design : Introduce steric hindrance (e.g., tetramethyl groups) to favor coupling at the alkyne position over the boronate .
- Catalyst Screening : Test Pd(dba)/SPhos or Ni(COD) systems to enhance selectivity for Suzuki-Miyaura couplings .
- Reaction Monitoring : Use TLC or in situ NMR to track boronate consumption and intermediate formation .
Q. What analytical strategies resolve ambiguities in NMR spectra caused by quadrupolar broadening of boron-bound carbons?
- Methodological Answer :
- Decoupling Techniques : Apply -decoupled NMR to reduce line broadening .
- Alternative Probes : Use - HSQC to indirectly assign quaternary carbons adjacent to boron .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation when NMR is inconclusive .
Q. How can side reactions (e.g., proto-deboronation or isomerization) be minimized during functionalization?
- Methodological Answer :
- Additive Screening : Include KCO or NEt to neutralize acidic byproducts that promote proto-deboronation .
- Temperature Control : Maintain reactions below 60°C to prevent thermal isomerization of the alkyne .
- Isolation of Intermediates : Purify intermediates (e.g., via silica gel chromatography) before subsequent reactions to reduce competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
